molecular formula C28H32O16 B600579 6-Methoxykaempferol 3-O-rutinoside

6-Methoxykaempferol 3-O-rutinoside

Cat. No.: B600579
M. Wt: 624.5 g/mol
InChI Key: FPVLVSUOCXHCMR-FPHOCJSOSA-N
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Mechanism of Action

Target of Action

6-Methoxykaempferol 3-O-rutinoside, a flavonoid glycoside, has been found to interact with several targets. The primary targets include Prostaglandin E2 (PGE2) , Glycogen Synthase Kinase 3 Beta (GSK3β) , and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . These targets play crucial roles in various biological processes, including inflammation, glucose metabolism, and lipid metabolism .

Mode of Action

This compound interacts with its targets, leading to various changes. For instance, it inhibits the over-activation of Signal Transducer and Activator of Transcription 3 (STAT3) targets, thereby reducing brain injury and neuroinflammation . It also quenches the intrinsic fluorescence of α-amylase through a static quenching mechanism .

Biochemical Pathways

This compound affects several biochemical pathways. It is related to the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway . It also influences the Toll-Like Receptor 4/Myeloid Differentiation Primary Response 88/Nuclear Factor Kappa B (TLR4/MyD88/NF-κB) signaling pathway .

Result of Action

This compound has multiple effects at the molecular and cellular levels. It can change the shape and structure of damaged neurons, reduce the apoptosis rate, down-regulate the expression of p-JAK2, p-STAT3, caspase-3, and Bax, and increase the expression of Bcl-2 . It also has a hepatoprotective effect on human hepatogenic HepG2 cells induced by tacrine, where it can increase the total protein level and inhibit the elevation of serum aspartate aminotransferase and alkaline phosphatase .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s worth noting that the compound is derived from various plants, suggesting that its production and availability might be influenced by environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxykaempferol 3-O-Rutinoside typically involves the glycosylation of 6-Methoxykaempferol with rutinose. The reaction conditions often include the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective glycosylation.

Industrial Production Methods

Industrial production of this compound can be achieved through extraction from natural sources or via synthetic methods. Extraction involves isolating the compound from plant materials using solvents like ethanol or methanol, followed by purification through techniques such as column chromatography. Synthetic methods, on the other hand, may involve chemical synthesis routes optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxykaempferol 3-O-Rutinoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the flavonoid structure by replacing specific functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of modified flavonoid derivatives.

Scientific Research Applications

Comparison with Similar Compounds

6-Methoxykaempferol 3-O-Rutinoside can be compared with other flavonoid glycosides such as:

    Kaempferol 3-O-Rutinoside: Similar structure but lacks the methoxy group at the 6-position.

    Quercetin 3-O-Rutinoside (Rutin): Contains a hydroxyl group instead of a methoxy group at the 6-position.

    Isorhamnetin 3-O-Rutinoside: Similar structure with a methoxy group at the 3-position instead of the 6-position.

These compounds share similar biological activities but differ in their specific chemical properties and potency.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O16/c1-9-16(31)20(35)22(37)27(41-9)40-8-14-17(32)21(36)23(38)28(43-14)44-26-19(34)15-13(7-12(30)25(39-2)18(15)33)42-24(26)10-3-5-11(29)6-4-10/h3-7,9,14,16-17,20-23,27-33,35-38H,8H2,1-2H3/t9-,14+,16-,17+,20+,21-,22+,23+,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVLVSUOCXHCMR-FPHOCJSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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